molecular formula C23H28N6O3 B2973275 7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 1014009-68-7

7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2973275
CAS No.: 1014009-68-7
M. Wt: 436.516
InChI Key: LRGJHTBZSJSETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This purine-based derivative features a complex substitution pattern:

  • Position 3: Methyl group, contributing to steric stabilization.
  • Position 7: 2-Methoxyethyl chain, modulating solubility and pharmacokinetics.
  • Position 8: 3,4,5-Trimethyl-1H-pyrazole, a sterically bulky substituent that may influence target selectivity.

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-15-16(2)25-29(17(15)3)22-24-20-19(27(22)13-14-32-5)21(30)28(23(31)26(20)4)12-11-18-9-7-6-8-10-18/h6-10H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGJHTBZSJSETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine family, which has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer and anti-inflammatory effects, as well as its synthesis and structure.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N6OC_{23}H_{28}N_{6}O, with a molecular weight of approximately 436.5 g/mol. The structure includes a purine core modified with various functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. The specific compound under discussion has been evaluated for its cytotoxic effects on several cancer cell lines:

Cell Line IC50_{50} (µM) Reference
MCF70.01
NCI-H4600.03
SF-26831.5

These values suggest that the compound demonstrates potent inhibitory effects on cancer cell proliferation, particularly in breast cancer (MCF7) and lung cancer (NCI-H460) models.

Anti-inflammatory Effects

The pyrazole moiety has been associated with anti-inflammatory properties. Compounds containing pyrazole rings have shown effectiveness in reducing inflammation markers in various experimental models. For instance, studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines in cell cultures.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Kinases: The compound may inhibit specific kinases involved in cell cycle regulation and apoptosis.
  • Modulation of Signaling Pathways: It can alter signaling pathways that lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Interaction with DNA: Some pyrazole derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A notable study by Bouabdallah et al. focused on synthesizing and evaluating various pyrazole derivatives against different cancer cell lines. Their results indicated that compounds similar to the one discussed exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50_{50} values of 3.25 mg/mL and 17.82 mg/mL respectively .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison with Purine Derivatives

Purine derivatives are widely explored as kinase inhibitors. Key examples include:

Boehringer Ingelheim’s PDK1 Inhibitors (XXXIII)
  • Core Structure : Purine scaffold with substitutions at positions 1, 3, 7, and 6.
  • Activity : IC50 values range from 0.1–10 μM against PDK1.
  • Key Differences : The user’s compound incorporates a 3,4,5-trimethylpyrazole at position 8, which may improve selectivity compared to simpler substituents in Boehringer’s derivatives.
Table 1: Comparison of Purine-Based PDK1 Inhibitors
Compound Position 8 Substituent PDK1 IC50 Selectivity Notes
Boehringer’s XXXIII Unspecified 0.1–10 μM Moderate potency
User’s Compound 3,4,5-Trimethylpyrazole N/A Potential enhanced steric selectivity

Comparison with Benzimidazole and Imidazopyridine Derivatives

Benzimidazoles and imidazopyridines are heterocyclic analogs of purines with overlapping therapeutic targets:

Merck’s Benzimidazoles (XXXII)
  • Core Structure: Benzimidazole substituted with 2-aminopyridine.
  • Activity : IC50 of 0.1–100 nM against PDK1 and IRAK-1/3.
Benzimidazole Stability and Toxicity
  • Advantages : High stability, low toxicity, and metal-binding capacity.
  • Limitations: Reduced structural similarity to endogenous purines compared to the user’s compound.

Pyrazole-Containing Compounds

The 3,4,5-trimethylpyrazole group in the user’s compound distinguishes it from other pyrazole derivatives:

Implications of Substituent Chemistry

  • 3,4,5-Trimethylpyrazole : Likely enhances steric hindrance, reducing off-target binding but possibly lowering affinity compared to Merck’s benzimidazoles.
  • 2-Methoxyethyl Chain : Balances solubility and permeability, addressing a common limitation in purine-based drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.